molecular formula C23H16BrN3O3 B5056743 1-(4-bromo-3-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-bromo-3-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5056743
M. Wt: 462.3 g/mol
InChI Key: MBXYEBQKRYITES-LDADJPATSA-N
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Description

The compound you mentioned is a complex organic molecule. It appears to contain a pyrimidinetrione group, which is a type of heterocyclic compound. This group is attached to a bromo-methylphenyl group and an indole group, both of which are also types of heterocyclic compounds. The presence of these groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of new pharmaceuticals or materials .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual heterocyclic groups. These groups could then be combined using various chemical reactions. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic groups. These groups would likely contribute to a variety of interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It’s likely that it would have interesting properties due to the presence of multiple heterocyclic groups .

Mechanism of Action

Without more specific information, it’s difficult to speculate on the mechanism of action of this compound. It could potentially interact with a variety of biological targets, depending on its structure and properties .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could include further exploration of its properties and potential applications. This could involve more detailed studies of its physical and chemical properties, as well as investigations into its potential uses in various fields .

properties

IUPAC Name

(5E)-1-(4-bromo-3-methylphenyl)-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O3/c1-3-10-26-13-15(17-6-4-5-7-20(17)26)12-18-21(28)25-23(30)27(22(18)29)16-8-9-19(24)14(2)11-16/h1,4-9,11-13H,10H2,2H3,(H,25,28,30)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXYEBQKRYITES-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC#C)C(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC#C)/C(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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